molecular formula C20H17NO6 B2570608 Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate CAS No. 477501-17-0

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2570608
CAS No.: 477501-17-0
M. Wt: 367.357
InChI Key: XVYKOIQKXIGKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is a synthetically designed benzofuran derivative intended for research use in medicinal chemistry and drug discovery. The benzofuran scaffold is a prominent privileged structure in pharmaceutical development, known for its diverse biological activities and presence in several active compounds . This particular molecule features a benzofuran core functionalized with both an ethyl ester and a benzamido group that itself contains a methoxycarbonyl moiety. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound as a key building block, with the amide linkage providing conformational rigidity and the ester groups offering sites for further chemical modification, such as hydrolysis to carboxylic acids . Benzofuran derivatives have demonstrated significant potential in various therapeutic areas. Extensive scientific literature reports that such compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties . Some benzofuran-based molecules function by targeting critical cellular pathways; for instance, certain derivatives are potent inhibitors of enzymes like glucokinase (GK) for diabetes research or p21-activated kinase 4 (PAK4) for oncology studies . The structural features of this compound suggest it is a promising candidate for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYKOIQKXIGKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Influence

  • Amide vs. Sulfonamide : The target compound’s benzamido group may offer greater hydrolytic stability compared to sulfonamides (e.g., ’s compound), which are prone to enzymatic degradation. However, the methoxycarbonyl ester could still undergo hydrolysis under acidic/basic conditions .
  • Ether vs.

Molecular Properties

  • The target compound’s higher molar mass (~367 g/mol) compared to simpler esters (e.g., ethyl benzofuran-2-carboxylate, 190 g/mol) suggests reduced bioavailability but enhanced target specificity due to the bulky benzamido group .
  • Metsulfuron methyl ester’s triazine-sulfonylurea structure exemplifies agrochemical design, diverging from the pharmacological focus of benzofuran derivatives .

Stability and Reactivity

  • Ethyl benzofuran-2-carboxylate undergoes hydrolysis in DMF/water, forming isomers (combined yield: ~9%) .

Research Findings and Implications

  • Pharmacological Screening : Compounds with para-substituted benzamido groups (e.g., methoxycarbonyl) show improved cellular uptake due to increased lipophilicity, a trait observed in antitumor agents .
  • Synthetic Modifications : Introducing piperidine or sulfonamide moieties (Evidences 4–5) diversifies reactivity and target engagement, guiding structure-activity relationship (SAR) studies for drug discovery.

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